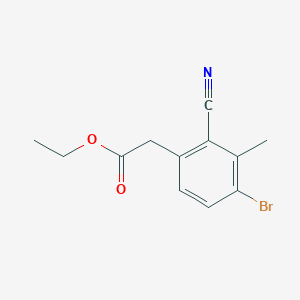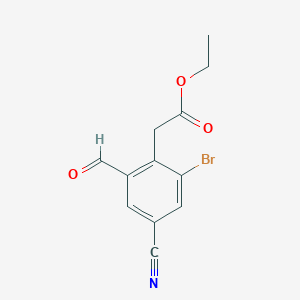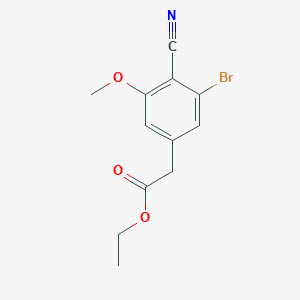![molecular formula C10H9KN2O2S2 B1414052 Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate CAS No. 2059954-46-8](/img/structure/B1414052.png)
Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate
Vue d'ensemble
Description
Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate is a chemical compound with the molecular formula C10H11KN2O2S2 . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound includes a thiophen-2-yl group, an amino group, and a thiazol-4-yl group . The presence of these groups suggests that the compound may have interesting chemical properties and potential applications.Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Applications
Compounds containing thiazole rings have shown significant analgesic and anti-inflammatory activities . This suggests that our compound could be developed into a drug that reduces pain and inflammation, potentially offering an alternative to current analgesics and anti-inflammatory medications with fewer side effects.
Antimicrobial and Antifungal Applications
Thiophene derivatives are known to possess antimicrobial and antifungal properties . This makes them valuable in the development of new treatments for bacterial and fungal infections, especially in an era where antibiotic resistance is a growing concern.
Antiviral and Antiretroviral Applications
Thiazole derivatives have been used in the synthesis of antiviral and antiretroviral drugs . The compound could be explored for its efficacy against various viral infections, including HIV, offering a new avenue for antiviral drug development.
Diuretic Applications
Some thiazole derivatives have been found to have diuretic effects, which means they can help remove excess water from the body . This application could be particularly useful in treating conditions like hypertension and certain types of edema.
Neuroprotective Applications
The neuroprotective potential of thiazole derivatives makes them candidates for treating neurological disorders . Research into the compound could lead to new treatments for diseases like Alzheimer’s and Parkinson’s, where neuroprotection is a key therapeutic goal.
Antitumor and Cytotoxic Applications
Thiazole derivatives have shown promise in antitumor and cytotoxic applications, with some compounds demonstrating potent effects on cancer cell lines . Investigating the compound’s potential as an antineoplastic agent could contribute to the development of new cancer therapies.
Kinase Inhibition and Anti-Cancer Applications
Thiophene derivatives have been reported to inhibit kinases, which are enzymes that play a crucial role in the signaling pathways of cancer cells . This suggests that the compound could be used in targeted cancer therapies, particularly in cases where specific kinase activity is associated with tumor growth and progression.
Orientations Futures
Propriétés
IUPAC Name |
potassium;2-[2-(thiophen-2-ylmethylamino)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2.K/c13-9(14)4-7-6-16-10(12-7)11-5-8-2-1-3-15-8;/h1-3,6H,4-5H2,(H,11,12)(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOFXXWHMKBNOC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=NC(=CS2)CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9KN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1413985.png)
![2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1413986.png)
![Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1413987.png)



